molecular formula C11H10N4O5 B3728188 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]

2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]

Cat. No. B3728188
M. Wt: 278.22 g/mol
InChI Key: GNUYRGXLVAYQKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], also known as PBOX-15, is a chemical compound that has been extensively studied for its potential applications in scientific research. PBOX-15 is a potent inhibitor of certain enzymes, making it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been extensively studied for its potential applications in scientific research. One of the main areas of research is the inhibition of certain enzymes, such as poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP is an enzyme involved in DNA repair, while tankyrase is involved in telomere maintenance. Inhibition of these enzymes can lead to cell death, making 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] a potential candidate for cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Mechanism of Action

The mechanism of action of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] involves the inhibition of certain enzymes, such as PARP and tankyrase. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] binds to the active site of these enzymes, preventing them from carrying out their normal functions. This leads to the accumulation of DNA damage and cell death. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to inhibit the activity of certain transcription factors, such as nuclear factor kappa B (NF-κB), which plays a key role in inflammation.
Biochemical and Physiological Effects:
2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have a number of biochemical and physiological effects. Inhibition of PARP and tankyrase leads to the accumulation of DNA damage and cell death, making 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] a potential candidate for cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to inhibit the activity of certain transcription factors, such as NF-κB, which plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is its potency as an enzyme inhibitor. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have a high degree of selectivity for PARP and tankyrase, making it a valuable tool for studying these enzymes. In addition, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is relatively easy to synthesize on a large scale, making it a cost-effective compound for scientific research. However, one of the main limitations of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is its potential toxicity. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have cytotoxic effects on certain cell lines, making it important to use caution when working with this compound.

Future Directions

There are a number of future directions for research on 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]. One area of research is the potential use of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] in cancer therapy. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to be a potent inhibitor of PARP and tankyrase, making it a potential candidate for the treatment of certain types of cancer. Another area of research is the potential use of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] in the treatment of inflammatory diseases such as rheumatoid arthritis. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has been shown to have anti-inflammatory properties, making it a potential candidate for the development of new therapies for these diseases. Finally, there is potential for the development of new compounds based on the structure of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime]. By modifying the structure of 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], it may be possible to develop compounds with even greater potency and selectivity for certain enzymes.
Conclusion:
In conclusion, 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] is a valuable tool for scientific research due to its potent inhibition of certain enzymes, such as PARP and tankyrase. 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime] has a number of potential applications in cancer therapy and the treatment of inflammatory diseases. While there are limitations to working with 2,4,6(1H,3H,5H)-pyrimidinetrione 2-[O-(4-nitrobenzyl)oxime], such as its potential toxicity, the benefits of this compound make it an important area of research for the future.

properties

IUPAC Name

2-[(4-nitrophenyl)methoxyimino]-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O5/c16-9-5-10(17)13-11(12-9)14-20-6-7-1-3-8(4-2-7)15(18)19/h1-4H,5-6H2,(H2,12,13,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUYRGXLVAYQKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NOCC2=CC=C(C=C2)[N+](=O)[O-])NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Nitrophenyl)methoxyimino]-1,3-diazinane-4,6-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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